N-(4-Amino-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-10-6-13(19)4-5-15(10)20-16(21)9-22-14-7-11(2)17(18)12(3)8-14/h4-8H,9,19H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFETWQWXLLMCCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Amino-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide, also known by its CAS number 1020722-25-1, is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules that exhibit various pharmacological effects, which can be attributed to its unique structural properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 304.77 g/mol. The structure features an amino group, a chloro-substituted aromatic ring, and a phenoxy acetamide moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.77 g/mol |
| CAS Number | 1020722-25-1 |
| Boiling Point | Not available |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Bile Acid Absorption : The compound has been studied for its ability to inhibit bile acid absorption in the gastrointestinal tract. This mechanism can potentially aid in managing lipid metabolism disorders and related cardiovascular diseases .
- Interaction with Guanylate Cyclase Receptors : It may act as an agonist for guanylate cyclase receptors, which are involved in various physiological processes including vasodilation and gastrointestinal motility regulation .
- Anticancer Potential : Preliminary studies suggest that compounds with similar structures can influence cell proliferation and apoptosis in cancer cells, indicating a potential role in cancer therapy .
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds or derivatives:
- Study on Lipid Metabolism : A study demonstrated that guanylate cyclase C (GC-C) agonists could reduce fat absorption and lower cholesterol levels when administered alongside statins . This suggests that this compound may have synergistic effects when combined with existing lipid-lowering therapies.
- Gastrointestinal Health : Research has indicated that modulation of intestinal fluid secretion via GC-C receptors can enhance gastrointestinal health and reduce inflammation, which may be relevant for compounds like this compound .
Table 2: Summary of Biological Activities
| Activity | Description |
|---|---|
| Bile Acid Absorption Inhibition | Reduces absorption to manage lipid disorders |
| GC-C Receptor Agonism | Enhances vasodilation and gastrointestinal function |
| Anticancer Effects | Potential influence on cancer cell proliferation |
Scientific Research Applications
Medicinal Chemistry
N-(4-Amino-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been investigated for its potential therapeutic effects. The presence of the amino group suggests possible interactions with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that derivatives of acetamide compounds exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds, showing that modifications in the phenyl ring can enhance cytotoxicity against cancer cell lines .
The compound's structure allows it to interact with various biological systems. Its potential as an inhibitor or modulator of specific enzymes or receptors is under investigation.
Case Study: Enzyme Inhibition
A study focused on the inhibition of certain kinases demonstrated that compounds with similar structural features could effectively inhibit cell proliferation in vitro. This suggests that this compound may also possess such inhibitory effects .
Pharmaceutical Development
The synthesis and optimization of this compound are crucial for developing new pharmaceuticals. Its unique chemical structure provides a scaffold for designing new drugs targeting specific diseases.
Understanding the safety profile of this compound is essential for its application in pharmaceuticals. Preliminary studies indicate that while it may exhibit irritant properties, further toxicological assessments are required to establish its safety for human use .
Comparison with Similar Compounds
Core Scaffold Variations
The phenoxyacetamide core is conserved across analogs, but substituents on the acetamide nitrogen and phenoxy ring dictate functional differences:
Key Insights :
- Amino vs. Pyridinyl Groups: The 4-amino-2-methylphenyl group in the target compound contrasts with the pyridine ring in Compound 602. The amino group’s hydrogen-bonding capacity could improve target binding but may reduce solubility compared to pyridine’s heteroaromaticity .
- Hydroxyl vs. Amino Groups: The hydroxyl analog () is more polar, likely influencing pharmacokinetics (e.g., faster renal clearance) compared to the amino derivative .
Comparison of Bioactivity :
Physicochemical Properties
- Molecular Weight & Lipophilicity: Target compound: Molecular weight ~318.8 g/mol (estimated). The amino group increases polarity (cLogP ~3.5). N-(Furan-2-ylmethyl)-...acetamide (CAS 874354-87-7): Higher molecular weight (387.9 g/mol) due to furan groups; increased lipophilicity (cLogP ~4.2) .
- Metabolic Stability :
- Bulky substituents (e.g., tert-butylbenzyl in ) may reduce cytochrome P450-mediated metabolism compared to the target compound’s simpler phenyl group .
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis generally begins with readily available phenolic compounds:
- 4-Amino-2-methylphenol : Serves as the amino phenyl precursor.
- 2,6-Dimethylphenol : Provides the phenoxy fragment with methyl substitutions.
Formation of Chlorophenoxy Acetamide Intermediate
The key step involves the acylation of phenolic hydroxyl groups:
- Reagents : Chloroacetyl chloride (or related acyl chlorides) as the acylating agent.
- Reaction Conditions : Typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran (THF), with triethylamine or pyridine as bases to neutralize HCl generated.
- Process : Phenol reacts with chloroacetyl chloride under stirring at 0–25°C for 2–6 hours, forming the chloroacetamide intermediate.
Coupling with Amino-Substituted Phenyl
The amino group on 4-amino-2-methylphenol is introduced via nucleophilic substitution or coupling:
- Method : The chloroacetamide intermediate is reacted with 4-amino-2-methylphenol under basic conditions (e.g., potassium carbonate) at room temperature or slightly elevated temperatures (25–50°C).
- Outcome : Formation of the target amide linkage, yielding N-(4-Amino-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide.
Purification
- Techniques : Recrystallization from suitable solvents (ethanol, ethyl acetate) or chromatography (silica gel column chromatography).
- Yield Optimization : Controlled temperature, stoichiometric ratios, and inert atmospheres improve yield and purity.
Industrial Production Methods
Large-Scale Reactor Synthesis
Industrial synthesis emphasizes safety, scalability, and efficiency:
- Reactors : Use of large stirred-tank reactors with temperature control to handle exothermic reactions.
- Reaction Conditions : Elevated temperatures (up to 50–70°C) with continuous stirring, maintaining inert atmospheres (nitrogen or argon).
Key Reaction Steps
- Phenol Acylation : Phenolic starting materials are reacted with chloroacetyl chloride in the presence of bases like triethylamine or pyridine, often in solvents such as dichloromethane or toluene.
- Coupling Step : The chloroacetamide intermediate is reacted with amino-phenolic compounds under controlled basic conditions, often with catalysts or coupling agents like EDCI or HOBt for amidation.
Purification and Quality Control
- Purification : Recrystallization, distillation, or chromatography.
- Quality Control : Use of HPLC, NMR, and mass spectrometry to confirm purity (>98%) and structural integrity.
Data Table Summarizing Preparation Methods
| Step | Reagents | Conditions | Purpose | Notes |
|---|---|---|---|---|
| Phenolic acylation | Chloroacetyl chloride + base | 0–25°C, inert solvent | Form chloroacetamide intermediate | Exothermic; temperature control critical |
| Nucleophilic substitution | Amino-phenol + chloroacetamide | Room temp to 50°C | Form final amide | Use of excess base improves yield |
| Purification | Recrystallization / chromatography | Ambient or controlled | Purify product | Solvent choice impacts purity |
Research Findings and Optimization Strategies
Research indicates that:
- Reaction yields can be optimized by controlling temperature and stoichiometry.
- Catalysts or coupling agents (e.g., EDCI, HOBt) enhance amidation efficiency.
- Purification techniques such as recrystallization from ethanol or ethyl acetate significantly improve product purity.
Notes on Reaction Mechanisms and Process Improvements
- The acylation step involves nucleophilic attack of phenolic oxygen on chloroacetyl chloride.
- The coupling step proceeds via nucleophilic substitution of the chloro group by the amino group.
- Industrial processes focus on minimizing side reactions, such as hydrolysis of acyl chlorides, by maintaining dry conditions and controlled temperatures.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-Amino-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, sulfonamide derivatives with the 4-chloro-3,5-dimethylphenoxy group are synthesized by reacting chlorosulfonyl intermediates with amine-containing precursors under anhydrous conditions (e.g., DCM, 0–5°C) . Purification involves column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol/water. Yield optimization (e.g., 72% in ) requires strict temperature control and stoichiometric precision.
- Characterization : Confirm structure via -NMR (e.g., δH 8.37 for aromatic protons) and LC-MS (e.g., [M-H]⁻ at m/z 552.2) .
Q. How can crystallographic data for this compound be obtained, and which software is most reliable for refinement?
- Methodology : Single-crystal X-ray diffraction is ideal. Use SHELX programs (e.g., SHELXL for refinement) due to their robustness in handling small-molecule data, even with twinned or high-resolution datasets . Preprocessing steps include data integration with SAINT and absorption correction via SADABS.
Advanced Research Questions
Q. What mechanisms explain the compound’s interaction with anti-apoptotic proteins like Mcl-1, and how does structural modification alter binding affinity?
- Analysis : The 4-chloro-3,5-dimethylphenoxy group facilitates hydrophobic interactions with the Mcl-1 binding pocket (PDB: 4hw2, 4hw3), as shown in co-crystallization studies . Modifying the acetamide side chain (e.g., introducing pyridinyl or sulfonamide groups) can enhance hydrogen bonding with residues like Arg263, improving IC₅₀ values by 10-fold .
- Experimental Design : Perform surface plasmon resonance (SPR) to measure binding kinetics and compare with analogs (e.g., compound 27 in ).
Q. How can contradictory bioactivity data (e.g., auxin-like vs. apoptosis-modulating effects) be reconciled?
- Data Analysis : Context-dependent activity is likely. For example, auxin-like effects (e.g., root elongation inhibition at 10 µM) may dominate in plant models , while apoptosis modulation occurs in mammalian systems via Mcl-1 inhibition . Use species-specific assays and transcriptomic profiling to clarify mechanisms.
- Troubleshooting : Validate target engagement via CRISPR knockouts (e.g., AUX/IAA genes in plants or Mcl-1 in cancer cells ).
Methodological Recommendations
- Synthesis : Prioritize Pd-catalyzed coupling for regioselective aryl ether formation .
- Analytical QC : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to detect impurities (e.g., <0.5% by area) .
- Bioactivity Validation : Pair SPR with cellular thermal shift assays (CETSA) to confirm target engagement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
